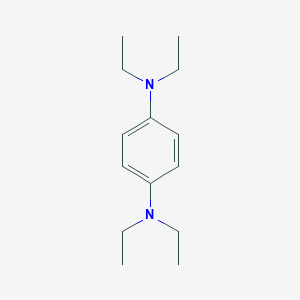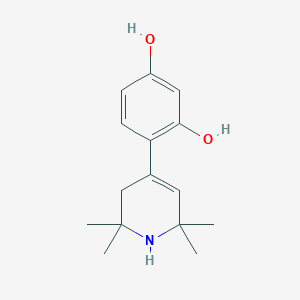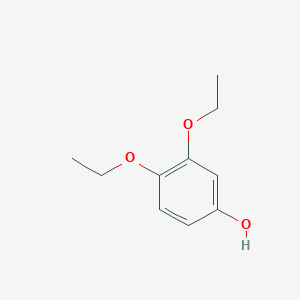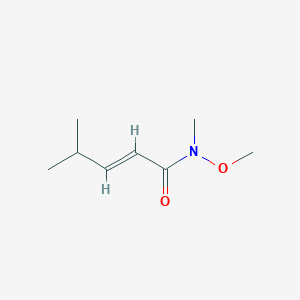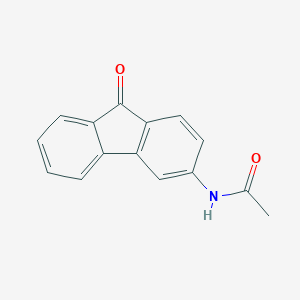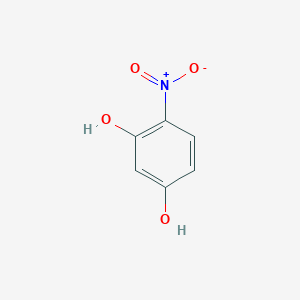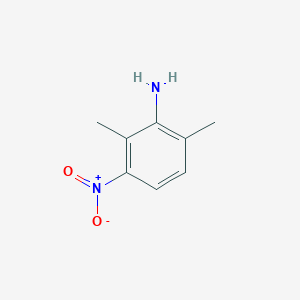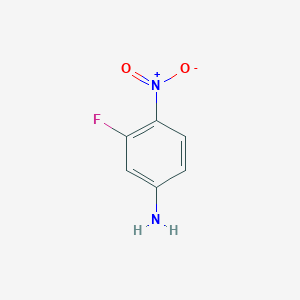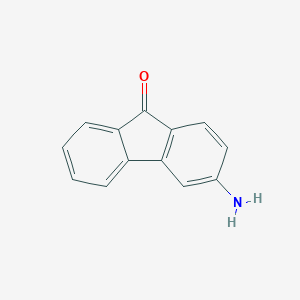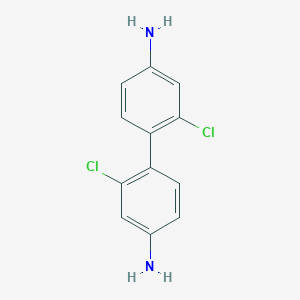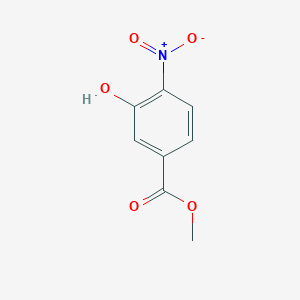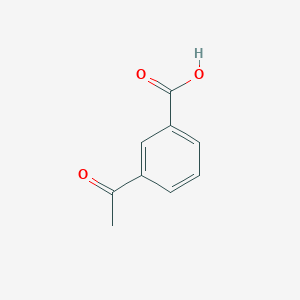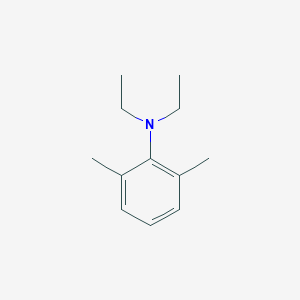
N,n-diethyl-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-diethyl-2,6-dimethylaniline (also known as DEDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DEDMA is a tertiary amine that contains two ethyl groups and two methyl groups attached to a nitrogen atom. This compound is widely used as a catalyst, a ligand, and a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of DEDMA is not well understood, but it is believed to act as a Lewis base due to the presence of the nitrogen lone pair electrons. It can coordinate with transition metals and activate them for catalytic reactions. DEDMA can also participate in hydrogen bonding interactions, which can influence the reactivity of the compound.
Effets Biochimiques Et Physiologiques
DEDMA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DEDMA is a chemical compound and should be handled with care in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
DEDMA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. Its unique structure and properties make it a versatile building block for the synthesis of various organic compounds. However, DEDMA has some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Orientations Futures
There are several future directions for research on DEDMA. One area of interest is the development of new synthetic methods using DEDMA as a catalyst or building block. Another area is the exploration of DEDMA as a ligand for the synthesis of new coordination complexes. Additionally, DEDMA could be used as a starting material for the synthesis of new materials, such as metal-organic frameworks and polymers. Further research is needed to fully understand the potential applications of DEDMA in various fields.
Méthodes De Synthèse
DEDMA can be synthesized through a variety of methods, including the reaction of N,N-diethyl-m-toluidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-diethyl-m-toluidine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. These methods are efficient and yield high purity DEDMA.
Applications De Recherche Scientifique
DEDMA has been extensively used in scientific research due to its unique properties and potential applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the reduction of ketones, and the oxidation of alcohols. DEDMA has also been used as a ligand in coordination chemistry, forming stable complexes with transition metals. Additionally, DEDMA has been explored as a building block for the synthesis of advanced materials, such as metal-organic frameworks and polymers.
Propriétés
Numéro CAS |
3995-38-8 |
|---|---|
Nom du produit |
N,n-diethyl-2,6-dimethylaniline |
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N,N-diethyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
KECFTDQVRIBMCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
SMILES canonique |
CCN(CC)C1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
